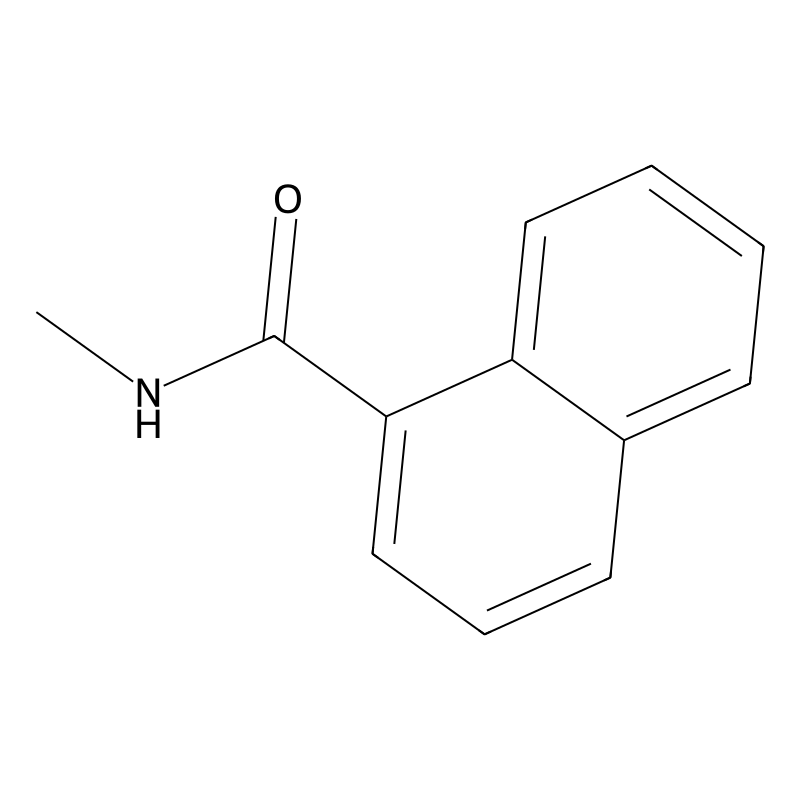

N-Methyl-1-naphthalenecarboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Photophysical Properties of 1,8-Naphthalimide Derivatives

Field: This research falls under the field of Chemistry, specifically Photochemistry and Anion Sensing.

Application: “N-Methyl-1-naphthalenecarboxamide” is used in the development of anion sensors for selective detection of specific anions. This is crucial because anions play important roles in biological systems and industrial applications .

Method: The method involves a photo-induced colorimetric reaction of 1-methyl-3-(N-(1,8-naphthalimidyl)ethyl)imidazolium (MNEI) having a cationic receptor in the presence of molecules having multiple carboxy groups, such as succinate, citrate, and polyacrylate .

Results: The results suggest that the colorimetric chemical species were radical anions generated via photo-induced electron transfer from carboxylate to the naphthalimide derivative .

C–H Methylation in Synthesis

Field: This research is in the field of Organic Chemistry, specifically in the area of C–H Methylation.

Application: “N-Methyl-1-naphthalenecarboxamide” could potentially be used in the selective and efficient C–H methylation of sp2 and sp3 carbon centres, a powerful transformation in the synthetic toolbox .

Monoselective N-Methylation of Amides, Indoles, and Related Structures

Field: This research is in the field of Organic Chemistry, specifically in the area of N-Methylation.

Application: “N-Methyl-1-naphthalenecarboxamide” could potentially be used in the monoselective N-methylation of amides and related compounds as well as for the N-methylation of indoles .

Method: The method involves the use of phenyl trimethylammonium iodide (PhMe3NI) as a safe, nontoxic, and easy-to-handle reagent .

Results: The results suggest that this method is characterized by a relatively broad substrate scope, including amides, N-heterocycles, and alcohols .

N-Methyl-1-naphthalenecarboxamide is an organic compound characterized by its naphthalene backbone substituted with a methyl group and a carboxamide functional group. It has the chemical formula and a molecular weight of approximately 175.21 g/mol. This compound is notable for its structural features, which include a naphthalene ring that contributes to its aromatic properties, making it relevant in various chemical and biological contexts.

- There is no current research available on the mechanism of action of N-MNA.

- Without specific biological applications or known interactions with other molecules, this section remains incomplete.

- No safety data sheets (SDS) or hazard information are publicly available for N-MNA.

- Due to the lack of data, it is advisable to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory until more information is available.

- Intramolecular Diels-Alder Reaction: When heated to approximately 190°C, N-Methyl-1-naphthalenecarboxamide can undergo an intramolecular Diels-Alder reaction, leading to the formation of a lactam as the major product. This transformation is significant for synthesizing complex polycyclic structures that are often found in natural products.

- Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions, yielding the corresponding naphthalenecarboxylic acid and methylamine.

- Substitution Reactions: The compound may also undergo nucleophilic substitution reactions where the amide nitrogen can be replaced by other nucleophiles.

The synthesis of N-Methyl-1-naphthalenecarboxamide typically involves the following methods:

- Direct Amidation: The reaction between 1-naphthoic acid and methylamine can lead to the formation of N-Methyl-1-naphthalenecarboxamide. This reaction is usually facilitated by coupling agents like carbodiimides or through direct heating under solvent-free conditions.

- Methylation of Naphthalene Derivatives: Another approach involves the methylation of naphthalene derivatives followed by amidation to introduce the carboxamide functional group.

These synthetic routes are valuable for producing this compound in laboratory settings for further research and applications.

N-Methyl-1-naphthalenecarboxamide has several applications across different fields:

- Chemical Research: It serves as a model compound for studying intramolecular reactions and synthetic methodologies in organic chemistry.

- Pharmaceutical Development: Due to its potential biological activities, it may be explored as a lead compound for developing new therapeutic agents.

- Material Science: Its unique structural properties make it a candidate for use in developing specialized materials with specific optical or electronic properties.

Interaction studies involving N-Methyl-1-naphthalenecarboxamide focus on its binding affinities and interactions with biological targets such as enzymes and receptors. These studies are crucial for understanding how this compound may exert its biological effects and contribute to drug design efforts. Specific interactions with proteins or nucleic acids have not been extensively documented but warrant further investigation to elucidate its pharmacological profile.

Several compounds share structural similarities with N-Methyl-1-naphthalenecarboxamide, including:

- Naphthalene

- Acetanilide

- N-Methyl-N-(2-methylphenyl)acetamide

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Naphthalene | Polycyclic aromatic hydrocarbon | Basic structure without functional groups |

| Acetanilide | Aniline derivative with acetyl group | Exhibits analgesic properties |

| N-Methyl-N-(2-methylphenyl)acetamide | Similar amide structure | Potentially different biological activities |

Uniqueness

N-Methyl-1-naphthalenecarboxamide is unique due to its combination of the naphthalene ring system with a methylated amide group. This structure not only influences its chemical reactivity but also its potential biological activities, distinguishing it from simpler aromatic compounds or other amides that lack such a complex framework. Its role in synthetic organic chemistry as a precursor for more complex molecules further emphasizes its significance in research and application contexts.

N-Methyl-1-naphthalenecarboxamide (CAS 3400-33-7) was first synthesized in the early 20th century as part of broader investigations into naphthalene derivatives. Early methods involved the reaction of 1-naphthoic acid with methylamine in the presence of thionyl chloride (SOCl₂), yielding the carboxamide through nucleophilic acyl substitution. The compound gained prominence in the 1930s–1940s when researchers like Bachmann and Barton explored its structural analogs for pharmaceutical applications. By the 2000s, improved synthetic routes emerged, such as the use of phase-transfer catalysts and Lewis acids to enhance yield and purity.

Significance in Organic and Medicinal Chemistry

This compound serves as a critical intermediate in synthesizing antifungal agents (e.g., terbinafine) and bioactive indole derivatives. Its rigid naphthalene backbone and amide functional group enable precise stereochemical control in multicomponent reactions. Recent studies highlight its role in photo-induced anion sensing and C–H methylation, underscoring its versatility in modern drug discovery.

Atomic Composition and Molecular Formula

N-Methyl-1-naphthalenecarboxamide exhibits a well-defined molecular composition with the empirical formula C₁₂H₁₁NO [1] [2]. This organic compound possesses a molecular weight of 185.22 grams per mole, as determined through various analytical methods [1] [2]. The atomic composition comprises twelve carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom, representing a total of twenty-five atoms within the molecular framework [1] [2].

The elemental distribution by mass percentage reveals carbon as the predominant constituent at 77.8%, followed by oxygen at 8.6%, nitrogen at 7.6%, and hydrogen at 6.0% [2]. This composition reflects the aromatic nature of the compound, with the naphthalene ring system contributing significantly to the overall molecular mass [1]. The compound demonstrates a density of 1.13 grams per cubic centimeter under standard conditions [2].

Table 1: Molecular and Physical Properties of N-Methyl-1-naphthalenecarboxamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁NO |

| Chemical Abstracts Service Number | 3400-33-7 |

| Molecular Weight | 185.22 g/mol |

| Density | 1.13 g/cm³ |

| Boiling Point | 416.3°C at 760 mmHg |

| Flash Point | 247.2°C |

| International Union of Pure and Applied Chemistry Name | N-methylnaphthalene-1-carboxamide |

Table 2: Atomic Composition of N-Methyl-1-naphthalenecarboxamide

| Element | Number of Atoms | Percentage by Mass |

|---|---|---|

| Carbon | 12 | 77.8% |

| Hydrogen | 11 | 6.0% |

| Nitrogen | 1 | 7.6% |

| Oxygen | 1 | 8.6% |

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-methylnaphthalene-1-carboxamide [1] [2]. Alternative naming conventions include N-Methyl-1-naphthamide and 1-Naphthalenecarboxamide, N-methyl- [1] [2]. The Chemical Abstracts Service has assigned the registry number 3400-33-7 to this specific compound [1] [2] [3].

The structural designation indicates that the carboxamide functional group is attached to the 1-position of the naphthalene ring system, with a methyl group substituted on the nitrogen atom [1]. This positional specificity distinguishes it from potential regioisomers where the carboxamide group could be attached to alternative positions on the naphthalene framework [2]. The compound exists as a secondary amide due to the presence of the N-methyl substitution [1] [2].

Isomeric considerations reveal that structural isomers could theoretically exist with the carboxamide group positioned at the 2-position of naphthalene, creating N-methyl-2-naphthalenecarboxamide [4]. However, these positional isomers would exhibit distinct chemical and physical properties due to the different electronic environments created by the varying substitution patterns [4].

X-ray Crystallographic Studies

Limited crystallographic data exists specifically for N-Methyl-1-naphthalenecarboxamide in the current literature [5]. However, structural studies on related naphthalenecarboxamide derivatives provide insight into the expected crystallographic behavior of this compound class [5] [6]. Crystallographic investigations of similar naphthalene-1-carboxamide structures reveal typical space group arrangements and unit cell parameters characteristic of aromatic amide compounds [5] [6].

Related naphthalenecarboxamide derivatives have been observed to crystallize in monoclinic space groups, with typical unit cell dimensions reflecting the extended aromatic system and intermolecular hydrogen bonding patterns [5] [6]. The crystal packing arrangements are typically stabilized through amide-amide hydrogen bonding interactions and aromatic stacking forces [5] [6].

X-ray diffraction studies on naphthalene derivatives generally employ molybdenum K-alpha radiation with wavelengths of approximately 0.71073 Angstroms [5] [6]. The crystallographic analysis typically reveals bond lengths and angles consistent with sp2 hybridization for the aromatic carbon atoms and characteristic amide bond geometries [5] [6].

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of N-Methyl-1-naphthalenecarboxamide through both proton and carbon-13 analyses [7] [8] [9]. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic chemical shift patterns that reflect the distinct electronic environments within the molecular structure [7] [8].

The N-methyl group appears as a distinct signal in the aliphatic region, typically observed between 2.5 and 3.5 parts per million [8] [9]. This chemical shift range reflects the electron-withdrawing effect of the adjacent carbonyl group, which deshields the methyl protons [8] [10]. The integration pattern confirms the presence of three equivalent protons corresponding to the methyl substituent [9].

The aromatic proton signals appear in the characteristic aromatic region between 7.0 and 8.5 parts per million [7] [8]. The naphthalene ring system generates a complex multipicity pattern due to the non-equivalent aromatic environments created by the substitution at the 1-position [7]. The coupling patterns and chemical shifts provide definitive evidence for the regioselective substitution pattern [8].

Carbon-13 Nuclear Magnetic Resonance analysis reveals the methyl carbon signal typically appearing between 20 and 30 parts per million [11] [12]. The aromatic carbon signals appear in the characteristic range of 120 to 140 parts per million, with the carbonyl carbon appearing as a distinct downfield signal around 170 parts per million [11] [12]. The multiplicity and chemical shift patterns confirm the structural assignment and substitution pattern [12].

Amide bond characterization through Nuclear Magnetic Resonance demonstrates restricted rotation around the carbon-nitrogen bond due to resonance stabilization [10] [13]. This phenomenon results in distinct chemical environments for substituents on the nitrogen atom and can be observed through temperature-dependent Nuclear Magnetic Resonance studies [10] [13].

Infrared and Mass Spectrometry Profiling

Infrared spectroscopy provides definitive functional group identification for N-Methyl-1-naphthalenecarboxamide through characteristic vibrational frequencies [14] [15] [16]. The amide functional group exhibits two primary absorption bands known as Amide I and Amide II, which serve as diagnostic indicators for this compound class [15] [16] [17].

The Amide I band, corresponding to the carbonyl stretch, appears in the range of 1630 to 1680 wavenumbers [15] [16] [17]. This frequency range is characteristic of secondary amides and reflects the conjugation between the carbonyl group and the nitrogen lone pair [16] [17]. The exact position within this range depends on the degree of hydrogen bonding and the electronic effects of the naphthalene ring system [15] [16].

The Amide II band, attributed to nitrogen-hydrogen bending vibrations, typically appears between 1510 and 1570 wavenumbers [15] [16] [17]. This absorption provides confirmation of the secondary amide structure and distinguishes the compound from tertiary amides, which lack this characteristic absorption [16] [17].

Aromatic carbon-hydrogen stretching vibrations appear in the region of 3050 to 3100 wavenumbers, confirming the presence of the naphthalene ring system [14] [18] [19]. Aliphatic carbon-hydrogen stretching from the N-methyl group appears between 2850 and 3000 wavenumbers [14] [18]. These spectroscopic features collectively provide a comprehensive fingerprint for structural identification [14] [19].

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 185, corresponding to the molecular weight of N-Methyl-1-naphthalenecarboxamide [1] [2]. Fragmentation patterns typically involve loss of the methyl group and subsequent aromatic rearrangements characteristic of naphthalene derivatives [20] [21]. The mass spectral fragmentation provides additional confirmation of the molecular structure and substitution pattern [20] [21].

Table 3: Expected Spectroscopic Characteristics

| Technique | Expected Range/Value | Assignment |

|---|---|---|

| Nuclear Magnetic Resonance - ¹H | δ 2.5-3.5 ppm (N-CH₃), 7.0-8.5 ppm (aromatic) | Methyl and aromatic protons |

| Nuclear Magnetic Resonance - ¹³C | δ 20-30 ppm (CH₃), 120-140 ppm (aromatic) | Methyl and aromatic carbons |

| Infrared Spectroscopy - Amide I | 1630-1680 cm⁻¹ | C=O stretch (amide) |

| Infrared Spectroscopy - Amide II | 1510-1570 cm⁻¹ | N-H bend (amide) |

| Infrared Spectroscopy - Aromatic C-H | 3050-3100 cm⁻¹ | Aromatic C-H stretch |

| Infrared Spectroscopy - Aliphatic C-H | 2850-3000 cm⁻¹ | Aliphatic C-H stretch |

| Mass Spectrometry - Molecular Ion | m/z = 185 | Molecular ion peak |

Traditional Amidation Approaches

Traditional amidation methodologies represent the foundational techniques for synthesizing N-Methyl-1-naphthalenecarboxamide. These established approaches have been extensively utilized in both academic and industrial settings, offering reliable pathways for amide bond formation [2].

Direct Amidation of Carboxylic Acids

The direct condensation of 1-naphthoic acid with methylamine represents the most straightforward approach to N-Methyl-1-naphthalenecarboxamide synthesis. This reaction requires elevated temperatures (150-200°C) and extended reaction times (12-48 hours) to achieve moderate yields (50-75%) . The reaction proceeds through nucleophilic attack of methylamine on the carbonyl carbon of 1-naphthoic acid, followed by elimination of water. While operationally simple, this method suffers from harsh reaction conditions and relatively low yields due to the thermodynamic stability of the carboxylic acid [3].

Acid Chloride Methodology

The conversion of 1-naphthoyl chloride with methylamine represents one of the most efficient traditional approaches, delivering yields of 80-95% within 1-4 hours at ambient temperature [2] [4]. This method involves the initial formation of 1-naphthoyl chloride from 1-naphthoic acid using thionyl chloride or oxalyl chloride, followed by nucleophilic acyl substitution with methylamine. The reaction generates hydrogen chloride as a byproduct, necessitating the use of a base such as triethylamine or pyridine to neutralize the acid and drive the reaction to completion [4] [5].

Mixed Anhydride Approach

Mixed anhydride formation provides an alternative activation strategy for 1-naphthoic acid. Treatment with chloroformates (typically ethyl chloroformate) in the presence of a base generates a reactive mixed anhydride intermediate, which subsequently reacts with methylamine to afford the desired amide in 70-90% yield [4]. This approach offers improved atom economy compared to acid chloride methods while maintaining mild reaction conditions [6].

Carbodiimide-Mediated Coupling

The utilization of carbodiimide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enables direct amidation under mild conditions [3] [6]. These reagents activate the carboxylic acid through formation of an O-acylurea intermediate, which undergoes nucleophilic attack by methylamine. Yields typically range from 75-95% with reaction times of 4-12 hours at ambient temperature [7] [8].

Uronium Salt Coupling

Advanced coupling reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) represent state-of-the-art amidation technologies [6] [4]. These reagents provide exceptional efficiency (80-98% yields) and rapid reaction times (2-8 hours) while maintaining excellent chemoselectivity [9]. However, their high cost limits widespread industrial application for simple amide synthesis.

| Method | Typical Yields (%) | Reaction Time | Temperature (°C) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Amidation | 50-75 | 12-48 hours | 150-200 | Simple, no byproducts | Harsh conditions, low yields |

| Acid Chloride | 80-95 | 1-4 hours | 0-25 | High yields, fast | Toxic reagents, HCl evolution |

| Mixed Anhydride | 70-90 | 2-6 hours | 0-25 | Good yields, mild conditions | Moderate atom economy |

| Carbodiimide Coupling | 75-95 | 4-12 hours | 0-25 | Widely applicable, mild | Stoichiometric waste |

| Uronium Salt Coupling | 80-98 | 2-8 hours | 0-25 | High efficiency, mild | Expensive reagents |

Catalytic Pathways for N-Methylation

The development of catalytic N-methylation methodologies has revolutionized the synthesis of N-methylated amides, offering sustainable alternatives to traditional methylation approaches that rely on toxic methylating agents such as methyl iodide or dimethyl sulfate [10] [11] [12].

Ruthenium-Catalyzed N-Methylation

Ruthenium-based catalytic systems have emerged as highly effective platforms for N-methylation using methanol as both the hydrogen source and methylating agent [10] [13]. The ruthenium complex (DPEPhos)RuCl₂PPh₃ catalyzes the N-methylation of primary amides with exceptional selectivity for monomethylation products. Under optimized conditions (130°C, cesium carbonate base, methanol solvent), this system achieves 65-92% yields with turnover numbers exceeding 500-1000 [10]. The mechanism involves borrowing hydrogen methodology, where methanol undergoes dehydrogenation to generate formaldehyde, which subsequently condenses with the amide nitrogen followed by reduction to afford the N-methylated product [14].

Iridium-Catalyzed N-Methylation

Iridium complexes featuring N-heterocyclic carbene ligands demonstrate exceptional performance in N-methylation reactions [12]. The catalyst [IrBr(CO)₂(κC-BuImCH₂PyCH₂OMe)] enables selective N-monomethylation of nitroarenes and anilines using methanol as the C1 source [12]. This system operates effectively at 120°C with cesium carbonate as base, delivering yields of 70-95% across diverse substrate classes. The mechanistic pathway involves borrowing hydrogen with methanol serving dual roles as reducing agent and methylating source [12].

Nickel-Based Heterogeneous Catalysis

The development of earth-abundant nickel catalysts represents a significant advancement in sustainable N-methylation technology [11]. Graphene-encapsulated Ni/NiO nanoalloy catalysts (Ni/NiO@C) enable highly selective synthesis of N-methylated compounds using methanol and aldehydes under industrially applicable conditions [11]. This system demonstrates unique capability for combined reductive amination and N-methylation processes, achieving 80-98% yields with tunable selectivity for mono- or di-methylation products [11]. The catalyst exhibits excellent recyclability and operational stability, maintaining activity over multiple reaction cycles [11].

Rhodium Cp* Catalysis

Cyclopentadienyl rhodium complexes provide efficient N-methylation capabilities for anilines and heteroarylamines [15]. These catalysts operate at moderate temperatures (100°C) with potassium carbonate base, achieving 75-90% yields with good selectivity for N-methylation over competing pathways [15]. The system demonstrates particular efficacy for electron-deficient aromatic amines, which are challenging substrates for many other catalytic systems.

Iron-Based Sustainable Catalysis

Iron catalysts represent the most sustainable option for N-methylation, utilizing earth-abundant metals and environmentally benign methylating agents such as dimethyl carbonate [16]. While generally requiring higher temperatures (160°C) and delivering moderate yields (60-85%), these systems offer significant economic and environmental advantages for large-scale applications [16]. The development of more active iron catalysts remains an active area of research.

| Catalyst System | Methylation Source | Reaction Conditions | Typical Yields (%) | Selectivity |

|---|---|---|---|---|

| Ruthenium/DPEPhos | Methanol | 130°C, Cs₂CO₃ base | 65-92 | High N-monomethylation |

| Iridium NHC Complex | Methanol | 120°C, Cs₂CO₃ base | 70-95 | Excellent selectivity |

| Nickel/NiO@Graphene | Methanol + Formaldehyde | 140°C, KOH base | 80-98 | Tunable mono/di-methylation |

| Rhodium Cp* Complex | Methanol | 100°C, K₂CO₃ base | 75-90 | Good selectivity |

| Iron-Based Catalysts | Dimethyl Carbonate | 160°C, K₂CO₃ base | 60-85 | Moderate selectivity |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed amidation reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful methodologies for constructing carbon-nitrogen bonds in naphthalene-based systems [17] [18] [19]. These transformations enable direct coupling of halogenated naphthalene precursors with methylamines or N-methylated amides.

Buchwald-Hartwig Amination at Naphthalene Cores

The application of Buchwald-Hartwig methodology to naphthalene systems has been demonstrated with considerable success, particularly for naphthalenediimide cores [17] [20]. The first successful Buchwald-Hartwig reaction at the naphthalenediimide core utilized palladium catalysis to couple diverse secondary aromatic amines, achieving coupling of dendritic donors with excellent functional group tolerance [17] [20]. These transformations typically employ palladium acetate or palladium chloride precatalysts in combination with bulky, electron-rich phosphine ligands [18] [21].

Ligand Systems for Naphthalene Amidation

The selection of appropriate ligand systems proves critical for successful amidation of naphthalene substrates [22] [19]. Biaryl phosphine ligands such as BINAP, DavePhos, XantPhos, and AdBrettPhos demonstrate varying efficacy depending on the substitution pattern and electronic properties of the naphthalene substrate [22] [23] [19]. AdBrettPhos, featuring adamantyl phosphine substituents, shows particular promise for challenging multi-heteroatom heterocyclic substrates, enabling amidation reactions that fail with conventional ligand systems [19].

Mechanistic Considerations

The mechanism of palladium-catalyzed amidation involves oxidative addition of the aryl halide to palladium(0), coordination and deprotonation of the amide nucleophile, and reductive elimination to form the carbon-nitrogen bond [18] [24] [21]. For naphthalene systems, the rate-determining step typically involves oxidative addition, with activation barriers around 14.6 kcal/mol for brominated substrates [24]. The success of these transformations depends critically on the ability of the ligand system to facilitate reductive elimination while preventing catalyst deactivation through formation of stable palladium-amido complexes [21].

Reaction Optimization Parameters

Optimal conditions for palladium-catalyzed naphthalene amidation typically involve temperatures of 80-130°C in polar aprotic solvents such as toluene, dioxane, or tetrahydrofuran [22] [23] [19]. Base selection proves crucial, with cesium carbonate, potassium phosphate, and sodium tert-butoxide showing the greatest efficacy [23] [19]. Catalyst loadings typically range from 1-10 mol% depending on substrate reactivity and desired reaction time [18] [19].

Substrate Scope and Limitations

Palladium-catalyzed amidation demonstrates broad substrate scope for naphthalene derivatives, accommodating various halogen substitution patterns and functional groups [22] [17] [19]. However, substrates containing multiple heteroatoms or strongly coordinating groups may require specialized ligand systems or modified reaction conditions [19]. The methodology shows particular strength for coupling with primary and secondary amides, though tertiary amides remain challenging substrates due to steric hindrance [18].

| Ligand System | Substrate Type | Base | Temperature (°C) | Typical Yields (%) |

|---|---|---|---|---|

| BINAP | Aryl bromides/chlorides | Cs₂CO₃ | 80-110 | 70-90 |

| DavePhos | Aryl chlorides | K₃PO₄ | 100-120 | 80-95 |

| XantPhos | Heteroaryl halides | Cs₂CO₃ | 100 | 75-92 |

| AdBrettPhos | Multi-heteroatom heterocycles | NaOtBu | 110-130 | 60-85 |

| RuPhos | Aryl triflates | K₂CO₃ | 80-100 | 85-98 |

Industrial-Scale Production Techniques

The translation of laboratory-scale synthetic methodologies to industrial production requires consideration of safety, economics, environmental impact, and scalability [25] [4] [26]. Modern industrial approaches emphasize process intensification, continuous operation, and sustainable chemistry principles.

Continuous Flow Processing

Continuous flow technology represents a paradigm shift in industrial amide synthesis, offering superior heat and mass transfer, enhanced safety profiles, and improved process control [25] [26] [27] [28]. Flow reactors enable precise temperature control and rapid mixing, critical for managing exothermic amidation reactions [29]. Recent developments in slurry flow technology have enabled amidation reactions in aqueous media, eliminating organic solvents and dramatically improving sustainability metrics [26] [30]. Spinning disc reactors and continuous stirred-tank reactor series provide optimal mass transfer for solid-liquid reaction mixtures, achieving productivities up to 2 kilograms per day without organic solvents [26] [30].

Microwave-Assisted Synthesis

Microwave technology offers significant advantages for industrial amide synthesis, providing rapid, uniform heating and dramatically reduced reaction times [31] [32] [33]. Microwave-assisted protocols enable direct amidation of carboxylic acids and amines under solvent-free conditions using catalytic amounts of ceric ammonium nitrate, achieving excellent yields (74-99%) in minutes rather than hours [31] [32]. The technology demonstrates particular value for challenging substrates and enables precise control of reaction parameters critical for maintaining product quality [34] [33].

Reactive Extrusion Technology

Reactive extrusion represents an emerging technology for solvent-minimized amide synthesis [25]. Twin-screw extruders enable continuous processing of solid reactants, achieving space-time yields of 4.74×10³ kg/m³/day with process mass intensities as low as 1.78 [25]. This technology demonstrates particular promise for large-scale production, enabling 7-hour continuous runs producing over 500 grams of product with minimal waste generation [25].

Enzymatic Synthesis Platforms

Biocatalytic approaches offer exceptional selectivity and mild reaction conditions for amide synthesis [4]. Lipase-catalyzed amidation and nitrile hydrolase-mediated transformations provide clean, efficient routes to primary amides with excellent environmental profiles [4]. While substrate scope remains limited compared to chemical methods, enzymatic approaches show particular promise for high-value pharmaceutical intermediates where selectivity and environmental considerations outweigh throughput limitations [35].

Process Integration and Optimization

Modern industrial production emphasizes integrated process design, combining reaction, separation, and purification operations in continuous systems [25] [28]. Heat integration, solvent recycling, and waste minimization strategies significantly improve process economics and environmental performance [26] [30]. Advanced process control systems enable real-time optimization of reaction conditions, maintaining consistent product quality while maximizing throughput [25].

| Technology | Scale Capability | Energy Efficiency | Process Advantages | Typical Throughput |

|---|---|---|---|---|

| Continuous Flow Reactors | Kg to tonnes/day | High | Precise control, safety | 1-100 kg/day |

| Microwave-Assisted Synthesis | Gram to kg scale | Very High | Rapid heating, selectivity | 0.1-10 kg/day |

| Reactive Extrusion | Kg to tonnes/hour | High | Solvent-free, continuous | 10-1000 kg/day |

| Batch Process Optimization | Tonnes/batch | Moderate | Established technology | 100-10000 kg/batch |

| Enzymatic Synthesis | Kg scale | Low | Green chemistry | 1-50 kg/day |

Purification and Isolation Strategies

The purification of N-Methyl-1-naphthalenecarboxamide requires careful selection of appropriate techniques based on the synthetic route employed, impurity profile, and required purity specifications [7] [35] [36]. Modern purification strategies emphasize efficiency, environmental considerations, and scalability.

Recrystallization Methodologies

Recrystallization remains the most widely employed purification technique for N-Methyl-1-naphthalenecarboxamide due to its simplicity, scalability, and ability to achieve high purity (95-99%+) [37] [38] [39]. Ethanol represents the preferred recrystallization solvent for naphthalene-2-carboxamide derivatives, providing excellent crystal quality and high recovery yields (70-95%) [37] [38]. Alternative solvents including methanol, acetonitrile, and aqueous ethanol mixtures offer different selectivities for specific impurity profiles [39] [40]. The rigid naphthalene backbone and hydrogen bonding capability of the amide group facilitate crystal formation, making recrystallization particularly effective for this compound class [39] [41].

Chromatographic Purification

Column chromatography provides exceptional resolution for complex reaction mixtures but suffers from limited scalability and high solvent consumption [42] [43] [44]. Flash chromatography using silica gel with hexane/ethyl acetate gradients represents the standard approach for laboratory-scale purification, achieving purities of 85-98% with moderate recovery yields [42] [44]. For polar amide compounds, specialized techniques including hydrophilic interaction liquid chromatography (HILIC) using amine-bonded silica phases enable effective separation using aqueous-organic solvent systems [45] [46].

Aqueous Workup Procedures

Aqueous extraction and washing protocols provide cost-effective removal of water-soluble impurities, achieving purities of 80-95% with excellent recovery yields (80-98%) [7] [8]. Acid-base extraction sequences effectively remove unreacted starting materials and ionic byproducts. For amidation reactions employing carbodiimide coupling reagents, sequential washes with dilute hydrochloric acid and sodium bicarbonate solutions remove coupling agent byproducts and excess base [7] [8].

Solid-Phase Extraction

Activated Carbon Treatment

Activated carbon treatment provides effective removal of colored impurities and trace metal contaminants, particularly valuable for pharmaceutical-grade material [35]. Treatment under controlled pH conditions (pH 3.5-6.5) optimizes adsorption efficiency while maintaining product stability [35]. The method demonstrates excellent scalability and cost-effectiveness for industrial applications [35].

Crystallization Optimization

Advanced crystallization techniques including antisolvent crystallization, controlled cooling, and seeding strategies enable optimization of crystal form, particle size, and purity [48] [36]. Real-time monitoring using FTIR spectroscopy enables precise control of supersaturation levels, ensuring consistent crystal quality and avoiding formation of undesired polymorphs [48]. These approaches prove particularly valuable for pharmaceutical applications where crystal form control is critical [48].

| Method | Suitable For | Purity Achieved (%) | Recovery Yield (%) | Scalability | Cost |

|---|---|---|---|---|---|

| Recrystallization | Crystalline amides | 95-99+ | 70-95 | Excellent | Low |

| Column Chromatography | Complex mixtures | 90-99 | 60-90 | Poor to moderate | High |

| Flash Chromatography | Moderate polarity compounds | 85-98 | 70-95 | Good | Moderate |

| Aqueous Workup | Water-soluble impurities | 80-95 | 80-98 | Excellent | Very Low |

| Solid-Phase Extraction | Specific impurity removal | 90-99 | 75-95 | Good | Moderate |